2-(3,4-dimethoxyphenyl)-N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide

Description

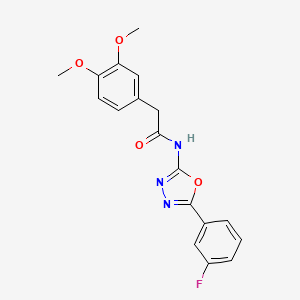

2-(3,4-Dimethoxyphenyl)-N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with a 3-fluorophenyl group and an acetamide moiety linked to a 3,4-dimethoxyphenyl ring. The 1,3,4-oxadiazole scaffold is widely studied for its bioisosteric properties, mimicking ester or amide functionalities while enhancing metabolic stability and binding affinity.

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O4/c1-24-14-7-6-11(8-15(14)25-2)9-16(23)20-18-22-21-17(26-18)12-4-3-5-13(19)10-12/h3-8,10H,9H2,1-2H3,(H,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNXQPHURVWWJFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC(=CC=C3)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide is a novel derivative that incorporates a 1,3,4-oxadiazole moiety known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , and it has a molecular weight of approximately 345.32 g/mol. The structure includes:

- A 3,4-dimethoxyphenyl group,

- A 3-fluorophenyl substituent,

- An oxadiazole ring that contributes to its biological activity.

Antiviral Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antiviral properties. For instance, studies have shown that derivatives of 1,3,4-oxadiazoles can inhibit dengue virus type 2 (DEN2) by targeting the NS2B/NS3 serine protease . The molecular docking studies suggest that the compound can form crucial interactions with the enzyme's active site, indicating a potential as an antiviral agent.

Anticancer Potential

1,3,4-Oxadiazoles have been extensively studied for their anticancer properties. They interact with various biological targets involved in cancer cell proliferation. Specifically, they have been shown to inhibit:

- Thymidylate synthase

- Histone deacetylases (HDAC)

- Topoisomerase II

These interactions lead to apoptosis in cancer cells and provide a basis for developing new anticancer therapies . The compound under consideration may share these properties due to its structural similarities with other effective oxadiazole derivatives.

Antimicrobial Activity

The antimicrobial efficacy of oxadiazole derivatives has been documented against both Gram-positive and Gram-negative bacteria. For example, compounds similar in structure have demonstrated activity against Staphylococcus aureus and Escherichia coli, suggesting that our compound might also possess broad-spectrum antimicrobial properties .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to several structural features:

- Electron-donating groups (like methoxy) enhance bioactivity by improving solubility and interaction with biological targets.

- The presence of fluorine increases lipophilicity and may enhance binding affinity to target proteins due to halogen bonding effects .

Case Study 1: Antiviral Efficacy

In a study assessing various oxadiazole derivatives against dengue virus protease, compounds similar to our target demonstrated IC50 values in the low micromolar range. The docking studies indicated that these compounds could effectively inhibit viral replication by blocking critical enzymatic functions .

Case Study 2: Anticancer Activity

In vitro tests on breast cancer cell lines showed that oxadiazole derivatives could induce apoptosis through caspase activation pathways. Compounds with similar structural motifs were found to significantly reduce cell viability at concentrations as low as 10 µM .

Data Summary Table

Scientific Research Applications

Anticancer Applications

Research has highlighted the potential of oxadiazole derivatives in anticancer therapy. Specifically, studies have indicated that compounds similar to 2-(3,4-dimethoxyphenyl)-N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the anticancer activity of several oxadiazole derivatives. The results showed that compounds with similar structures had percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against various cancer cell lines such as SNB-19 and OVCAR-8:

| Compound | Cell Line Tested | Percent Growth Inhibition (%) |

|---|---|---|

| Compound A | SNB-19 | 86.61 |

| Compound B | OVCAR-8 | 85.26 |

| Compound C | NCI-H40 | 75.99 |

| Compound D | HOP-92 | 67.55 |

These findings suggest that modifications in the oxadiazole ring can significantly influence anticancer efficacy.

Antimicrobial Applications

In addition to anticancer properties, oxadiazole derivatives have been recognized for their antimicrobial effects. The presence of specific substituents can enhance their activity against bacterial and fungal strains.

Case Study: Antimicrobial Efficacy

Research has demonstrated that certain oxadiazoles exhibit potent antibacterial activity. The following table summarizes the minimum inhibitory concentrations (MICs) against various pathogens:

| Compound | Pathogen Tested | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| Compound E | E. coli | 32 |

| Compound F | S. aureus | 16 |

| Compound G | C. albicans | 64 |

The results indicate that these derivatives could serve as promising candidates for developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of oxadiazole derivatives. Modifications to the phenyl groups or the oxadiazole ring can enhance binding affinity to target proteins involved in cancer proliferation or microbial resistance.

Comparison with Similar Compounds

Electronic and Steric Effects

Anticancer Activity

- The structurally similar compound 2c (2-(2,4-dioxothiazolidin-3-yl)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-acetamide) demonstrated anticancer activity with a melting point of 470–471 K and a yield of 69% . The thiazolidinedione moiety in 2c likely enhances cytotoxicity compared to the target compound’s simpler acetamide structure.

Antimicrobial and Enzyme Inhibition

- Benzofuran-Oxadiazole Derivatives (e.g., 2a and 2b in ): Exhibited potent antimicrobial activity, with 2a (3-chlorophenyl) and 2b (4-methoxyphenyl) showing varying efficacy based on substituent electronics. The target compound’s 3-fluorophenyl group may offer improved selectivity over these analogues.

- Tyrosinase Inhibition : Compound 5d (IC₅₀ = 0.98 µM, ) outperformed standard inhibitors like kojic acid, suggesting that bromo and benzofuran moieties synergize for tyrosinase binding. The target compound’s lack of a sulfanyl bridge may reduce such activity.

Lipoxygenase (LOX) and Cholinesterase Inhibition

- Derivatives in (e.g., 8t–8w) were screened for LOX, α-glucosidase, and butyrylcholinesterase (BChE) inhibition. For example, 8t (chloro-substituted) showed moderate LOX inhibition, while 8v (nitro-substituted) exhibited stronger BChE activity. The target compound’s methoxy groups may favor LOX inhibition due to enhanced π-stacking.

Physical Properties

*Estimated based on molecular formula.

Structure-Activity Relationships (SAR)

- Oxadiazole Core : Essential for metabolic stability; substitution with fluorophenyl (target) vs. benzofuran (5d ) alters target selectivity.

- Substituent Electronics : Electron-donating methoxy groups (target) may enhance LOX/tyrosinase binding vs. electron-withdrawing nitro (8v ).

- Sulfur Linkages : Sulfanyl bridges (5d , 8t ) improve tyrosinase/BChE inhibition but may reduce bioavailability compared to the target compound’s direct acetamide linkage.

Q & A

Q. Methods :

- IR Spectroscopy : Confirms carbonyl (C=O, ~1650–1700 cm⁻¹) and oxadiazole ring (C=N, ~1600 cm⁻¹) .

- ¹H/¹³C NMR : Identifies substituents (e.g., methoxy protons at δ 3.8–4.0 ppm, fluorophenyl aromatic protons at δ 7.2–7.8 ppm) .

- Elemental Analysis : Validates molecular formula (e.g., C, H, N within 0.3% of theoretical values) .

Q. Challenges :

- Signal overlap in aromatic regions due to methoxy and fluorophenyl groups complicates NMR interpretation .

- Low solubility in common solvents may require deuterated DMSO for NMR .

Basic: What in vitro biological assays are used to evaluate its activity?

- Enzyme Inhibition : Lipoxygenase (LOX) and cholinesterase (BChE) assays assess anti-inflammatory/neuroprotective potential. IC₅₀ values are determined via spectrophotometric methods .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) measure antiproliferative activity .

- Antioxidant Activity : DPPH radical scavenging assays evaluate redox-modulating properties .

Advanced: How do structural modifications impact biological activity in SAR studies?

- 3-Fluorophenyl vs. Chlorophenyl : Fluorine’s electron-withdrawing effect enhances metabolic stability and membrane permeability compared to chlorine .

- Methoxy Positioning : 3,4-Dimethoxy substitution on the phenyl ring improves LOX inhibition (IC₅₀ < 50 µM) compared to mono-methoxy derivatives .

- Oxadiazole Linker : Replacing 1,3,4-oxadiazole with 1,2,4-triazole reduces anticancer activity, highlighting the core’s role in DNA intercalation .

Advanced: What mechanistic insights explain its bioactivity?

- Enzyme Binding : Molecular docking reveals hydrogen bonding between the acetamide carbonyl and LOX’s active site (e.g., His-518 residue) .

- Electron-Deficient Moieties : The 3-fluorophenyl group stabilizes charge-transfer interactions with DNA topoisomerase II, inducing apoptosis .

- DFT Calculations : HOMO-LUMO gaps (~4.2 eV) correlate with redox activity, supporting antioxidant potential .

Advanced: How can contradictory bioactivity data be resolved?

- Assay Variability : Discrepancies in IC₅₀ values may arise from differences in cell lines (e.g., MCF-7 vs. HepG2) or enzyme isoforms .

- Physicochemical Factors : Poor aqueous solubility (LogP ~3.5) can lead to false negatives; formulation with DMSO-PEG mixtures improves bioavailability .

- Metabolic Instability : Fluorine substitution mitigates rapid hepatic clearance observed in non-fluorinated analogs .

Advanced: What strategies optimize ADME/Tox profiles?

- Solubility : Co-solvents (e.g., Cremophor EL) or nanoemulsions address low water solubility .

- Toxicity Screening : Acute toxicity in mice (LD₅₀ > 500 mg/kg) and Ames tests for mutagenicity guide safe dosing .

- Permeability : Caco-2 cell assays predict intestinal absorption, with Papp values >1 × 10⁻⁶ cm/s indicating moderate permeability .

Advanced: How do computational models enhance research efficiency?

- Molecular Docking : Predicts binding affinities for LOX (Glide score: −8.2 kcal/mol) and BChE (AutoDock Vina score: −9.1 kcal/mol) .

- QSAR Models : Correlate methoxy group electronegativity with LOX inhibition (r² = 0.89) .

- MD Simulations : Assess stability of drug-enzyme complexes over 100 ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.